4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)
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Overview
Description
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two carbazole units linked through a central biphenyl core, with diphenylaniline groups attached to the nitrogen atoms of the carbazole units. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting and light-emitting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) typically involves the following steps:
Formation of the Carbazole Units: The carbazole units are synthesized through a series of reactions involving aromatic aldehydes and imidazole under basic conditions.
Coupling of Carbazole Units: The carbazole units are then coupled to form the bicarbazole structure.
Attachment of Diphenylaniline Groups: Finally, the diphenylaniline groups are attached to the nitrogen atoms of the carbazole units through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as thermal evaporation and spin coating are employed to form thin films of the compound for use in electronic devices .
Chemical Reactions Analysis
Types of Reactions
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole units .
Scientific Research Applications
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research, including:
Organic Electronics: Used as a material in OLEDs due to its excellent electron-transporting and light-emitting properties.
Photovoltaics: Employed in the development of organic solar cells.
Sensors: Utilized in the fabrication of various types of sensors due to its photochemical stability.
Biomedical Research:
Mechanism of Action
The mechanism of action of 4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) primarily involves its ability to transport electrons efficiently. The compound’s unique structure allows for effective electron delocalization, which is crucial for its performance in electronic devices. In OLEDs, it functions as an electron-transporting layer, facilitating the movement of electrons from the cathode to the emissive layer, where light is generated .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Similar structure but lacks the diphenylaniline groups.
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Another bicarbazole derivative with different substituents.
6,6’-Dibromo-9,9’-diphenyl-9H,9’H-3,3’-bicarbazole: A brominated derivative used in similar applications.
Uniqueness
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) is unique due to the presence of diphenylaniline groups, which enhance its electron-transporting properties and make it particularly suitable for use in high-performance OLEDs .
Properties
CAS No. |
1032174-52-9 |
---|---|
Molecular Formula |
C60H42N4 |
Molecular Weight |
819.0 g/mol |
IUPAC Name |
N,N-diphenyl-4-[3-[9-[4-(N-phenylanilino)phenyl]carbazol-3-yl]carbazol-9-yl]aniline |
InChI |
InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(46-19-7-2-8-20-46)49-31-35-51(36-32-49)63-57-27-15-13-25-53(57)55-41-43(29-39-59(55)63)44-30-40-60-56(42-44)54-26-14-16-28-58(54)64(60)52-37-33-50(34-38-52)62(47-21-9-3-10-22-47)48-23-11-4-12-24-48/h1-42H |
InChI Key |
ILVOXYIIGGYMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C14 |
Origin of Product |
United States |
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